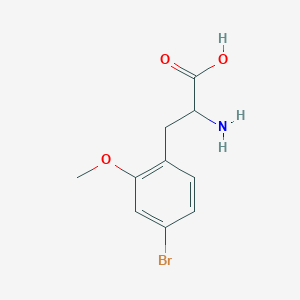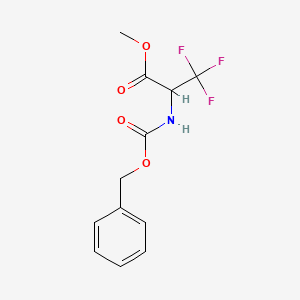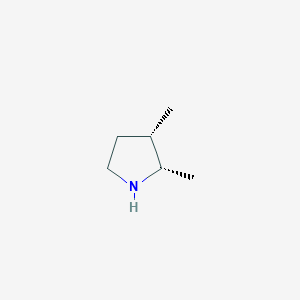
(Z)-3-Chloro-2-methyl-3-(2-thenyl) acrolein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-Chloro-2-methyl-3-(2-thenyl) acrolein is an organic compound characterized by its unique structure, which includes a chloro group, a methyl group, and a thenyl group attached to an acrolein backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Chloro-2-methyl-3-(2-thenyl) acrolein typically involves the reaction of 2-methyl-3-(2-thenyl) acrolein with a chlorinating agent under controlled conditions. Common chlorinating agents include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-Chloro-2-methyl-3-(2-thenyl) acrolein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (Et3N).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino or thio derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-3-Chloro-2-methyl-3-(2-thenyl) acrolein has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Z)-3-Chloro-2-methyl-3-(2-thenyl) acrolein involves its interaction with molecular targets such as enzymes and receptors. The chloro group can participate in electrophilic reactions, while the thenyl group may engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-3-Chloro-2-methyl-3-(2-furyl) acrolein: Similar structure but with a furyl group instead of a thenyl group.
(Z)-3-Chloro-2-methyl-3-(2-phenyl) acrolein: Contains a phenyl group instead of a thenyl group.
Uniqueness
(Z)-3-Chloro-2-methyl-3-(2-thenyl) acrolein is unique due to the presence of the thenyl group, which imparts distinct chemical and biological properties compared to its analogs. The thenyl group can enhance the compound’s reactivity and interaction with specific molecular targets, making it valuable for specialized applications.
Eigenschaften
Molekularformel |
C9H9ClOS |
|---|---|
Molekulargewicht |
200.69 g/mol |
IUPAC-Name |
(Z)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal |
InChI |
InChI=1S/C9H9ClOS/c1-7(6-11)9(10)5-8-3-2-4-12-8/h2-4,6H,5H2,1H3/b9-7- |
InChI-Schlüssel |
HTWOXVNWRNYXJK-CLFYSBASSA-N |
Isomerische SMILES |
C/C(=C(\CC1=CC=CS1)/Cl)/C=O |
Kanonische SMILES |
CC(=C(CC1=CC=CS1)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B12107861.png)
![[1,1'-Biphenyl]-4-carboxylic acid,hexahydro-2-oxo-4-(3-oxodecyl)-2H-cyclopenta[b]furan-5-ylester,[3aR-(3aalpha,4alpha,5beta,6aalpha)]](/img/structure/B12107864.png)




![2,5,7-Trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12107906.png)



![(E)-3-{3-[(4-Bromo-benzyl)-cyclohexanecarbonyl-amino]-phenyl}-acrylic acid methyl ester](/img/structure/B12107923.png)

![Benzenamine, 2-[(4-chlorophenoxy)methyl]-](/img/structure/B12107929.png)
![N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine](/img/structure/B12107935.png)
